1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride
Overview
Description
1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring and a piperidine ring, both of which are nitrogen-containing heterocycles, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolidine and piperidine rings. One common approach is the cyclization of amino acids or their derivatives to form the heterocyclic structures. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrolidines or piperidines.
Scientific Research Applications
1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the interactions of nitrogen-containing heterocycles with biological targets.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting neurological disorders or cardiovascular diseases.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(4-Hydroxy-3-pyrrolidinyl)-4-piperidinol dihydrochloride is unique due to its dual heterocyclic structure. Similar compounds include:
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring but may lack the piperidine ring.
Piperidine derivatives: These compounds have the piperidine ring but may not have the hydroxyl group or the pyrrolidine ring.
Other dihydrochlorides: Compounds with similar dihydrochloride forms but different heterocyclic structures.
Properties
IUPAC Name |
1-(4-hydroxypyrrolidin-3-yl)piperidin-4-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c12-7-1-3-11(4-2-7)8-5-10-6-9(8)13;;/h7-10,12-13H,1-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDUGSFPERHSSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CNCC2O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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